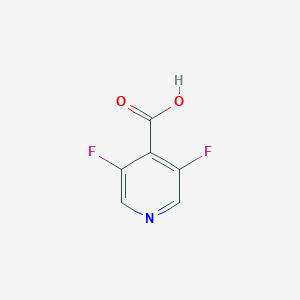

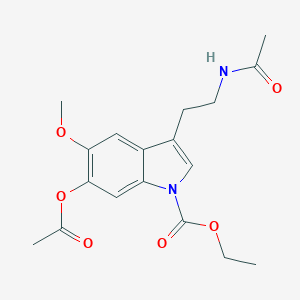

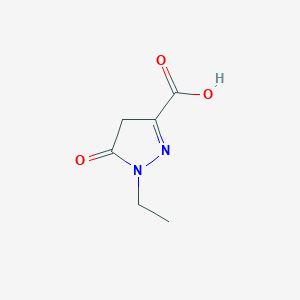

![molecular formula C12H19NO3 B129188 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol CAS No. 74027-60-4](/img/structure/B129188.png)

1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

Overview

Description

The compound 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol is a chemical structure that is related to various pharmacologically active compounds. It is structurally similar to beta-adrenergic drugs and possesses functional groups that allow it to interact with biological systems, particularly adrenergic receptors. The presence of the methoxyethyl phenoxy group suggests potential for modification into various derivatives with different pharmacological activities.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane was achieved through condensation reactions with formaldehyde and secondary amines, yielding products in 69–77% yields . Similarly, the synthesis of 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoylphenoxy)propan-2-ols was described, which are related to beta-adrenergic drugs . These methods could potentially be adapted for the synthesis of 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol has been confirmed using various analytical techniques. Elemental analysis, IR, and NMR spectroscopy, as well as mass spectrometry, have been employed to verify the structures of synthesized aminomethoxy derivatives . These techniques are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds typically include condensation reactions with formaldehyde and amines. These reactions are crucial for introducing the amino and methoxy functional groups into the molecule, which are key determinants of the compound's biological activity . The reactivity of these functional groups can also be exploited to create a diverse array of derivatives with varying pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol have not been explicitly detailed in the provided papers. However, the pharmacological properties of some derivatives have been explored. For example, 1-alkylamino derivatives were found to possess beta-adrenolytic activity, local anesthetic, and antiarrhythmic activities . The antimicrobial properties of aminomethoxy derivatives have also been tested, showing efficacy against bacteria and fungi . These properties are indicative of the potential applications of these compounds in medical and industrial settings.

Scientific Research Applications

Understanding Chemical Reactions

A study by Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group and confirming the existence of a hydride transfer mechanism. This research is crucial for understanding chemical reactions involving similar compounds and their potential applications in lignin valorization (T. Yokoyama, 2015).

Role in Pharmacological Activities

Chlorogenic Acid (CGA) studies have revealed its broad pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Although not directly related to 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, this research into phenolic acids like CGA underscores the potential pharmacological applications of structurally or functionally related compounds (M. Naveed et al., 2018).

Antimicrobial Potential of Chitosan

Research on chitosan, an aminopolysaccharide, reveals its antimicrobial potential, suggesting possible applications for 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol in biomedical fields, especially considering its structural uniqueness and potential for functionalization (D. Raafat & H. Sahl, 2009).

Investigating Bioactive Compounds

The study of p-Coumaric acid and its biological activities, including antimicrobial and anti-inflammatory effects, provides insight into how compounds like 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol could be leveraged in creating new, bioactive compounds for various therapeutic applications (K. Pei et al., 2016).

Application in Polymer and Material Science

A review on the industrial use of 3- and 4-amino-1,2,4-triazoles underlines the potential of 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol in the synthesis of high-performance materials, including polymers and functional materials, due to its unique structural features (Nazarov V.N. et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, also known as (S)-Metoprolol, is the β1-adrenergic receptor . This receptor plays a crucial role in the regulation of heart function. By interacting with this receptor, the compound can influence heart rate and blood pressure .

Biochemical Pathways

The action of (S)-Metoprolol primarily affects the adrenergic signaling pathway . By blocking β1-adrenergic receptors, it inhibits the activation of adenylate cyclase, reducing the conversion of ATP to cAMP. This leads to a decrease in protein kinase A activity, altering the phosphorylation state of various effector proteins and resulting in the observed physiological effects .

Result of Action

The molecular and cellular effects of (S)-Metoprolol’s action include a decrease in heart rate and contractility, leading to reduced cardiac output and lower blood pressure . These effects help alleviate the symptoms of conditions like hypertension and angina .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-Metoprolol. Factors such as pH can affect the compound’s ionization state and thus its absorption and distribution. Additionally, individual factors like age, sex, liver function, and genetic polymorphisms can influence the compound’s metabolism and overall effect .

properties

IUPAC Name |

1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWXVDJGNOHFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435689 | |

| Record name | 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

CAS RN |

74027-60-4 | |

| Record name | 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

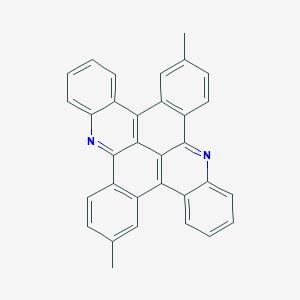

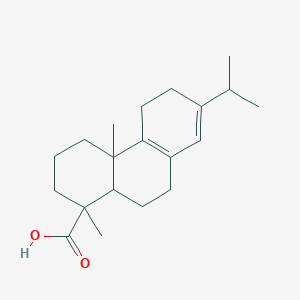

![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)

![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)